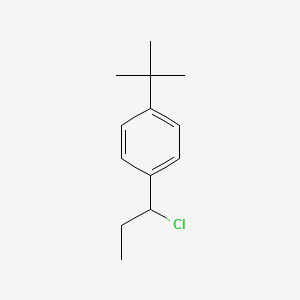

1-(tert-Butyl)-4-(1-chloropropyl)benzene

Beschreibung

BenchChem offers high-quality 1-(tert-Butyl)-4-(1-chloropropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyl)-4-(1-chloropropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H19Cl |

|---|---|

Molekulargewicht |

210.74 g/mol |

IUPAC-Name |

1-tert-butyl-4-(1-chloropropyl)benzene |

InChI |

InChI=1S/C13H19Cl/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5H2,1-4H3 |

InChI-Schlüssel |

ZKARAZXRXOUIJP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC=C(C=C1)C(C)(C)C)Cl |

Herkunft des Produkts |

United States |

Whitepaper: Structural Dynamics, Synthesis, and Catalytic Applications of 1-(tert-Butyl)-4-(1-chloropropyl)benzene

Executive Summary

1-(tert-Butyl)-4-(1-chloropropyl)benzene is a high-value secondary benzylic electrophile utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by its bulky, electron-donating para-tert-butyl moiety, this compound exhibits finely tuned reactivity profiles. It serves as a highly competent substrate for transition-metal-catalyzed cross-couplings, specifically in the generation of complex 1,1-diarylalkane scaffolds for Active Pharmaceutical Ingredients (APIs). This technical guide details its physicochemical properties, self-validating synthetic protocols, and mechanistic behavior in catalytic environments.

Physicochemical Profile and Structural Dynamics

The physical properties of 1-(tert-Butyl)-4-(1-chloropropyl)benzene are heavily dictated by the tert-butyl group, which imparts significant lipophilicity and steric bulk. This lipophilicity is critical for phase partitioning during synthesis, while the steric profile dictates its trajectory during organometallic catalytic cycles.

| Property | Value | Causality / Structural Significance |

| Molecular Formula | C₁₃H₁₉Cl | Secondary benzylic chloride with a bulky para substituent. |

| Molecular Weight | 210.74 g/mol | Optimal mass range for small-molecule API building blocks. |

| Physical State | Colorless to pale yellow liquid | Typical for benzylic halides lacking extended conjugated chromophores. |

| Boiling Point | ~260–265 °C (est.) | Elevated boiling point driven by the heavy, lipophilic tert-butyl group. |

| LogP (Predicted) | ~4.5 | Highly lipophilic; necessitates non-polar organic solvents for extraction. |

| Electrophilicity | High (Benzylic) | Hyperconjugation from the tert-butyl group stabilizes the transient carbocation. |

Deterministic Synthetic Pathway and In-Process Controls

Direct C(sp³)–H functionalization of alkylbenzenes often suffers from poor regioselectivity, yielding intractable mixtures of 1-chloro, 2-chloro, and 3-chloropropyl isomers, alongside potential unwanted radical chlorination of the tert-butyl group itself[1]. To ensure absolute regiocontrol, a deterministic functional group interconversion (FGI) strategy starting from 4-tert-butylpropiophenone is required[2].

Step-by-Step Manufacturing Protocol

Step 1: Chemoselective Ketone Reduction

-

Causality: Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) because it is highly chemoselective for the ketone, moisture-tolerant, and prevents over-reduction (hydrogenolysis) of the benzylic position. Methanol acts as both the solvent and the proton donor, accelerating the hydride transfer[2].

-

Procedure:

-

Dissolve 4-tert-butylpropiophenone (1.0 eq) in anhydrous Methanol (0.5 M) and cool to 0 °C under N₂.

-

Add NaBH₄ (1.2 eq) portion-wise over 15 minutes to control hydrogen gas evolution.

-

Warm to room temperature and stir for 1 hour.

-

Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over MgSO₄, and concentrate in vacuo.

-

-

Self-Validation (IPC): Reaction completion is validated via TLC (Hexane:EtOAc 8:2). The starting ketone (UV active, higher Rf ) disappears entirely, replaced by the carbinol (lower Rf , stains positively with KMnO₄).

Step 2: Benzylic Chlorination

-

Causality: Thionyl chloride (SOCl₂) is utilized because its byproducts (SO₂ and HCl) are gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex chromatographic purification. A catalytic amount of DMF is added to form the Vilsmeier-Haack reagent intermediate, which accelerates the conversion while minimizing carbocation-induced rearrangements.

-

Procedure:

-

Dissolve the intermediate 1-(4-tert-butylphenyl)propan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) containing DMF (0.05 eq) at 0 °C.

-

Add SOCl₂ (1.5 eq) dropwise.

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

Carefully quench with saturated NaHCO₃ (aq) at 0 °C. Extract with DCM, dry over MgSO₄, and concentrate.

-

-

Self-Validation (IPC): ¹H NMR (CDCl₃) serves as the definitive in-process control. The benzylic carbinol proton of the alcohol (~4.5 ppm, triplet) shifts distinctly downfield to ~4.9 ppm (triplet) upon successful chlorination[1].

Figure 1: Two-step deterministic synthetic workflow for 1-(tert-Butyl)-4-(1-chloropropyl)benzene.

Reactivity Kinetics: Solvolysis and Cross-Electrophile Coupling

The secondary benzylic chloride is uniquely primed for both polar ( SN1 / SN2 ) and radical-mediated pathways. The para-tert-butyl moiety is not merely a passive spectator; its strong +I (inductive) and hyperconjugative effects significantly lower the activation energy for benzylic C–Cl heterolysis.

Furthermore, this scaffold is highly valued in Nickel-Catalyzed Cross-Electrophile Coupling (XEC) . As detailed in recent comprehensive reviews, (1-chloropropyl)benzene derivatives undergo highly efficient XEC with aryl halides to form complex 1,1-diarylalkane scaffolds[3].

Mechanistic Causality in XEC: The catalytic cycle initiates with the oxidative addition of the Ni(0) species into the C–Cl bond. This is followed by a single-electron transfer (SET) that generates a transient benzylic radical. The bulky tert-butyl group plays a critical protective role here: it sterically shields the radical center, suppressing undesired homocoupling (dimerization) and funneling the intermediate exclusively toward the productive cross-coupled product[3].

Figure 2: Ni-catalyzed cross-electrophile coupling (XEC) mechanism for benzylic chlorides.

Handling, Stability, and Storage Protocols

To maintain the scientific integrity of the compound for downstream applications, strict adherence to storage protocols is required:

-

Moisture Sensitivity & Degradation: As a highly reactive benzylic chloride, the compound is susceptible to slow hydrolysis in the presence of atmospheric moisture, reverting to 1-(4-tert-butylphenyl)propan-1-ol.

-

Storage Parameters: Must be stored at 2–8 °C in amber glass vials to prevent photolytic degradation. The headspace must be backfilled with a strict inert atmosphere (Argon or N₂) to exclude ambient humidity.

-

Degradation Monitoring: Hydrolysis can be rapidly monitored via TLC (appearance of a lower Rf UV-active spot) or ¹H NMR (shift of the benzylic proton from ~4.9 ppm back to ~4.5 ppm).

References

-

Ketone-catalyzed photochemical C(sp3)–H chlorination - National Institutes of Health (PMC):[Link]

-

Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - Chemical Reviews (ACS Publications):[Link]

-

The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles - ResearchGate: [Link]

Sources

An In-depth Technical Guide to 1-(tert-Butyl)-4-(1-chloropropyl)benzene: Synthesis, Characterization, and Physicochemical Properties

Introduction

In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel small molecules are of paramount importance. Aryl halides, in particular, serve as versatile building blocks in a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 1-(tert-Butyl)-4-(1-chloropropyl)benzene, a compound of interest for its potential applications in organic synthesis and medicinal chemistry. While this specific molecule is not extensively documented in the public domain, this paper constructs a robust scientific profile based on established chemical principles and data from analogous structures.

This document will detail the chemical identity and predicted physicochemical properties of 1-(tert-Butyl)-4-(1-chloropropyl)benzene. A plausible and detailed multi-step synthetic protocol is presented, rooted in well-established and reliable organic transformations. Furthermore, a thorough approach to the analytical characterization of the target molecule is outlined, including predicted spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially synthesize this and structurally related compounds.

Chemical Identity and Structure

IUPAC Name: 1-(tert-Butyl)-4-(1-chloropropyl)benzene

The structure consists of a benzene ring para-substituted with a tert-butyl group and a 1-chloropropyl group. The presence of a chiral center at the first carbon of the propyl chain indicates that this compound can exist as a racemic mixture of two enantiomers.

Chemical Structure:

Physicochemical Properties

| Property | Estimated Value | Source/Justification |

| Molecular Formula | C₁₃H₁₉Cl | - |

| Molecular Weight | 210.74 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar alkylated aryl halides. |

| Boiling Point | ~240-250 °C at 760 mmHg | Interpolated from the boiling points of tert-butylbenzene (169.1 °C)[3] and the higher boiling point of (3-chloropropyl)benzene (219 °C).[4] The increased molecular weight and alkyl chain length would suggest a higher boiling point. |

| Density | ~0.95 - 1.05 g/mL | Based on the density of tert-butylbenzene (~0.87 g/mL)[3] and the increased density due to the chlorine atom. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, hexanes). | Typical for non-polar organic compounds.[3] |

| LogP | ~5.0 - 5.5 | Calculated based on the contributions of the tert-butyl group, propyl chain, and chlorine atom. |

Proposed Synthetic Pathway

A scientifically sound and logical three-step synthesis of 1-(tert-Butyl)-4-(1-chloropropyl)benzene is proposed, starting from commercially available tert-butylbenzene. The pathway involves a Friedel-Crafts acylation, a Grignard reaction, and a subsequent chlorination.

Synthetic Workflow Diagram

Sources

- 1. 1-Tert-butyl-4-propylbenzene | C13H20 | CID 12354204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Chloropropyl)benzene | C9H11Cl | CID 524241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Chloropropyl)benzene | 104-52-9 [sigmaaldrich.com]

Synthesis Pathways for 1-(tert-Butyl)-4-(1-chloropropyl)benzene: A Comprehensive Technical Guide

Abstract

This technical guide details the strategic synthesis of 1-(tert-butyl)-4-(1-chloropropyl)benzene , a highly functionalized alkyl halide intermediate utilized in advanced organic synthesis, materials science, and drug development. The optimized pathway comprises a highly regioselective Friedel-Crafts acylation, a chemoselective carbonyl reduction, and a stereochemically tunable nucleophilic chlorination. By detailing the causality behind experimental choices and providing self-validating protocols, this document serves as an authoritative resource for process chemists and researchers.

Strategic Overview of the Synthesis Pathway

The construction of 1-(tert-butyl)-4-(1-chloropropyl)benzene requires a sequential three-step approach designed to maximize regioselectivity and functional group tolerance. The starting material, tert-butylbenzene, provides a robust aromatic scaffold where the bulky tert-butyl group acts as a powerful para-directing handle.

Fig 1. Three-step synthesis pathway from tert-butylbenzene to the target chlorinated product.

Step 1: Regioselective Friedel-Crafts Acylation (C–C Bond Formation)

Mechanistic Insights

The synthesis initiates with the Friedel-Crafts acylation of tert-butylbenzene using propionyl chloride. The bulky tert-butyl group exerts a massive steric hindrance at the ortho positions while acting as an electron-donating group via hyperconjugation. This electronic and steric synergy directs the electrophilic acylium ion almost exclusively to the para position[1].

Aluminum chloride (AlCl₃) is utilized as a Lewis acid catalyst. Because AlCl₃ forms a highly stable Lewis acid-base complex with the oxygen atom of the resulting ketone, a stoichiometric amount (typically 1.1 to 1.2 equivalents) is strictly required rather than a catalytic amount to drive the reaction to completion[1].

Protocol 1: Synthesis of 4'-tert-Butylpropiophenone

-

Preparation: Charge a dry, argon-flushed round-bottom flask with anhydrous dichloromethane (DCM) and AlCl₃ (1.2 eq).

-

Activation: Cool the suspension to 0 °C using an ice bath. Add propionyl chloride (1.1 eq) dropwise.

-

Self-Validation: The heterogeneous mixture will become homogeneous, indicating the successful formation of the active acylium ion complex.

-

-

Coupling: Slowly add tert-butylbenzene (1.0 eq) dropwise to maintain the internal temperature below 5 °C.

-

Propagation: Remove the ice bath and stir at room temperature for 2–3 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1); the non-polar starting material spot will disappear, replaced by a lower R_f UV-active ketone spot.

-

-

Quenching: Carefully pour the mixture over crushed ice and 1M HCl.

-

Causality: The acidic aqueous quench is mandatory to hydrolyze and break the strong Aluminum-Oxygen bond of the product complex.

-

-

Isolation: Extract with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 2: Chemoselective Carbonyl Reduction (Hydride Transfer)

Mechanistic Insights

The intermediate 4'-tert-butylpropiophenone must be reduced to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)propan-1-ol. Sodium borohydride (NaBH₄) in a protic solvent (methanol or ethanol) is the reagent of choice[2]. Unlike lithium aluminum hydride (LiAlH₄), NaBH₄ is mild, highly chemoselective for ketones, and allows for a much safer, aqueous workup. The protic solvent plays a dual role: it solubilizes the NaBH₄ and participates in the transition state by hydrogen-bonding to the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the hydride transfer.

Protocol 2: Synthesis of 1-(4-tert-butylphenyl)propan-1-ol

-

Preparation: Dissolve 4'-tert-butylpropiophenone (1.0 eq) in anhydrous methanol (0.5 M concentration).

-

Reduction: Cool the solution to 0 °C. Add NaBH₄ (1.5 eq) in small, controlled portions.

-

Self-Validation: Observe steady hydrogen gas evolution; this mild effervescence indicates active hydride reduction and solvent interaction.

-

-

Propagation: Stir for 1 hour at 0 °C, then allow the system to warm to room temperature.

-

Self-Validation: TLC analysis will confirm the complete consumption of the ketone and the appearance of a more polar alcohol spot.

-

-

Quenching: Quench the reaction slowly with water or 1M HCl to destroy unreacted NaBH₄.

-

Causality: Neutralizing the reaction prior to concentration prevents unwanted side reactions and breaks down the boron-alkoxide complexes.

-

-

Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate. Wash with brine, dry over MgSO₄, and concentrate to yield the secondary alcohol.

Step 3: Nucleophilic Chlorination via Thionyl Chloride

Mechanistic Insights

The final transformation converts the secondary alcohol into 1-(tert-butyl)-4-(1-chloropropyl)benzene using thionyl chloride (SOCl₂). This reagent is highly favored in process chemistry because its byproducts (SO₂ and HCl) are gaseous, which drives the reaction forward via Le Chatelier's principle and vastly simplifies downstream purification[3].

Mechanistically, the reaction first forms an alkyl chlorosulfite intermediate. The stereochemical outcome of this substitution is highly dependent on the reaction environment. In the absence of a base, the reaction typically proceeds via an internal nucleophilic substitution (S_Ni) pathway, leading to the retention of configuration[4]. If an amine base such as pyridine is added, it neutralizes the generated HCl, yielding free chloride ions that attack the carbon center from the backside, shifting the mechanism to an S_N2 pathway and resulting in the inversion of configuration[4].

Fig 2. Mechanistic divergence (SNi vs SN2) during thionyl chloride mediated chlorination.

Protocol 3: Synthesis of 1-(tert-Butyl)-4-(1-chloropropyl)benzene

-

Preparation: Dissolve 1-(4-tert-butylphenyl)propan-1-ol (1.0 eq) in anhydrous DCM.

-

Stereochemical Control (Optional): If inversion of stereochemistry is desired (for enantiopure starting materials), add pyridine (1.1 eq). If retention is desired, omit the base.

-

Chlorination: Cool to 0 °C and add SOCl₂ (1.5 eq) dropwise.

-

Self-Validation: Immediate evolution of SO₂ and HCl gases will occur. Ensure the reaction is performed in a well-ventilated fume hood.

-

-

Propagation: Fit the flask with a reflux condenser and heat to 40 °C for 2 hours.

-

Self-Validation: The reaction is deemed complete when gas evolution completely ceases.

-

-

Quenching: Cool to room temperature and carefully quench by pouring into ice-cold water.

-

Causality: This safely hydrolyzes any unreacted SOCl₂ into water-soluble acids.

-

-

Isolation: Extract with DCM, wash sequentially with water, saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over MgSO₄ and concentrate to afford the target compound.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the three-step synthesis pathway under optimized laboratory conditions.

| Synthesis Step | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. Friedel-Crafts Acylation | Propionyl chloride, AlCl₃ | DCM | 0 to 25 | 2 - 3 | 85 - 92 |

| 2. Carbonyl Reduction | NaBH₄ | Methanol | 0 to 25 | 1 - 2 | 90 - 98 |

| 3. Nucleophilic Chlorination | SOCl₂ (± Pyridine) | DCM | 0 to 40 | 2 - 4 | 80 - 88 |

References

1.[2] Title: New Chiral Iodine(III) Reagents for Stereoselective Synthesis Source: Cardiff University URL:

2.[4] Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL:

3.[3] Title: Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism Source: PMC (National Institutes of Health) URL:

4.[1] Title: Acylation of aromatics - US4895984A Source: Google Patents URL:

Sources

- 1. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Mechanism of Formation for 1-(tert-Butyl)-4-(1-chloropropyl)benzene: A Comprehensive Synthetic Guide

Executive Summary

1-(tert-Butyl)-4-(1-chloropropyl)benzene is a highly versatile, sterically hindered bifunctional building block frequently utilized in the development of agrochemicals and active pharmaceutical ingredients (APIs). Its unique structural topology—featuring a bulky tert-butyl group and a reactive benzylic chloride—imparts distinct pharmacokinetic and physicochemical properties to downstream derivatives. This whitepaper details the three-stage synthetic mechanism for its formation, emphasizing the mechanistic causality, reaction kinetics, and self-validating experimental protocols required to achieve high-fidelity yields.

Retrosynthetic Analysis & Mechanistic Strategy

The strategic assembly of 1-(tert-Butyl)-4-(1-chloropropyl)benzene relies on a highly regioselective carbon-carbon bond formation followed by functional group interconversions (FGIs). The retrosynthetic disconnection prioritizes commercially available, cost-effective starting materials while leveraging steric directing effects to avoid complex isomeric mixtures.

Caption: Retrosynthetic disconnection strategy for 1-(tert-Butyl)-4-(1-chloropropyl)benzene.

Stage I: Friedel-Crafts Acylation

Mechanistic Causality

The synthesis initiates with the Friedel-Crafts acylation of tert-butylbenzene using propanoyl chloride. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, abstracting the chloride ion from propanoyl chloride to generate a highly electrophilic propanoyl cation[1].

The regioselectivity of this step is dictated by the extreme steric bulk of the tert-butyl group. While alkyl groups are generally ortho/para directing due to inductive electron donation, the massive steric hindrance of the tert-butyl moiety completely blocks electrophilic attack at the ortho positions. Consequently, the reaction proceeds with >95% regioselectivity to yield the para-substituted product, 4'-tert-butylpropiophenone[2],[3].

Quantitative Data: Stage I Optimization

| Reagent | MW ( g/mol ) | Equivalents | Role |

| tert-Butylbenzene | 134.22 | 1.0 | Aromatic Substrate |

| Propanoyl Chloride | 92.52 | 1.1 | Acylating Agent |

| Aluminum Chloride | 133.34 | 1.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | N/A | 10 vol | Aprotic Solvent |

Protocol 1: Self-Validating Acylation Workflow

-

Activation: Suspend AlCl₃ (1.2 eq) in anhydrous DCM under an inert N₂ atmosphere at 0 °C.

-

Electrophile Generation: Add propanoyl chloride (1.1 eq) dropwise. Validation: The suspension will transition to a homogenous, pale-yellow solution, confirming the formation of the acylium ion complex.

-

Aromatic Substitution: Introduce tert-butylbenzene (1.0 eq) slowly to maintain the internal temperature below 5 °C.

-

In-Process Control: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the non-polar starting material validates completion.

-

Quenching: Carefully pour the mixture over crushed ice/HCl. Validation: Vigorous bubbling and phase separation confirm the destruction of the active AlCl₃ complex. Extract, dry over MgSO₄, and concentrate to yield 4'-tert-butylpropiophenone.

Stage II: Chemoselective Ketone Reduction

Mechanistic Causality

The intermediate ketone must be reduced to the corresponding secondary alcohol, 1-(4-tert-butylphenyl)propan-1-ol. Sodium borohydride (NaBH₄) in ethanol is selected over Lithium Aluminum Hydride (LiAlH₄). NaBH₄ provides superior chemoselectivity and operational safety for scale-up. The mechanism involves the nucleophilic transfer of a hydride (H⁻) from the borohydride anion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the protic solvent (ethanol).

Protocol 2: Self-Validating Reduction Workflow

-

Solvation: Dissolve 4'-tert-butylpropiophenone in absolute ethanol (5 vol) at 0 °C.

-

Hydride Transfer: Add NaBH₄ (0.6 eq, providing 2.4 eq of hydride) in small portions. Validation: Mild effervescence (hydrogen gas evolution from solvent reaction) indicates active reagent.

-

Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.

-

In-Process Control: Quench a 0.1 mL aliquot in water and extract with EtOAc. TLC analysis should show a complete shift to a more polar spot (the alcohol).

-

Isolation: Quench the bulk reaction with saturated NH₄Cl to destroy excess NaBH₄. Extract with EtOAc, wash with brine, and concentrate to yield 1-(4-tert-butylphenyl)propan-1-ol as a viscous oil or low-melting solid.

Stage III: Benzylic Chlorination via SNi/SN1

Mechanistic Causality

The final transformation converts the benzylic alcohol to 1-(tert-Butyl)-4-(1-chloropropyl)benzene using thionyl chloride (SOCl₂). This reagent is chosen because its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion via Le Chatelier's principle and eliminates the need for complex chromatographic purification.

The reaction initiates with the nucleophilic attack of the alcohol oxygen onto the sulfur atom of SOCl₂, displacing a chloride ion to form an alkyl chlorosulfite intermediate. The rate-determining step is the extrusion of SO₂. Because the substrate is a benzylic alcohol, the resulting carbon center is highly resonance-stabilized. Depending on the solvent and the presence of catalysts (like DMF), the reaction can proceed via an Sₙi (Internal Nucleophilic Substitution) mechanism resulting in retention of configuration, or an Sₙ1 pathway leading to a racemic mixture[4].

Caption: Mechanistic pathway of benzylic chlorination via an alkyl chlorosulfite intermediate.

Protocol 3: Self-Validating Chlorination Workflow

-

Preparation: Dissolve 1-(4-tert-butylphenyl)propan-1-ol in anhydrous DCM (or toluene for higher temperatures). Add a catalytic amount of DMF (0.05 eq) to generate a highly reactive Vilsmeier-Haack type intermediate.

-

Chlorination: Add SOCl₂ (1.5 eq) dropwise at 0 °C. Validation: Immediate evolution of HCl and SO₂ gases will occur. Route the effluent gas through a basic scrubber (NaOH solution).

-

Maturation: Reflux the mixture for 2-4 hours.

-

In-Process Control: The cessation of gas evolution serves as a primary physical indicator of reaction completion. Confirm via GC-MS or TLC.

-

Purification: Evaporate the solvent and excess SOCl₂ under reduced pressure. The crude product can be passed through a short silica plug to yield high-purity 1-(tert-Butyl)-4-(1-chloropropyl)benzene.

Analytical Validation & Quality Control

To ensure the structural integrity of the final synthesized molecule, quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is utilized. The presence of the benzylic chloride significantly deshields the adjacent methine proton compared to the precursor alcohol.

Expected ¹H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)

| Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 7.35 - 7.25 | Multiplet | 4H | Aromatic protons (para-substituted AB system) |

| 4.80 | Triplet | 1H | Benzylic methine (-CH (Cl)-) |

| 2.10 | Multiplet | 2H | Diastereotopic Methylene (-CH₂ -) |

| 1.30 | Singlet | 9H | tert-Butyl group (-C(CH₃ )₃) |

| 1.05 | Triplet | 3H | Terminal methyl (-CH₃ ) |

References

- PubChem. "4'-(tert-Butyl)propiophenone | C13H18O | CID 595281 - PubChem", nih.gov.

- Filo. "What product is formed when benzene is treated with each organic halide i..", askfilo.com.

- Benchchem. "1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one", benchchem.com.

- St. Paul's Cathedral Mission College. "NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-12, PPT-27 CONTENTS Formation, Stability and Reactions of Allylic Carb", spcmc.ac.in.

Sources

- 1. What product is formed when benzene is treated with each organic halide i.. [askfilo.com]

- 2. 4'-(tert-Butyl)propiophenone | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one | 59477-82-6 | Benchchem [benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

An In-Depth Technical Guide to the Friedel-Crafts Alkylation of tert-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of tert-butylbenzene is a cornerstone of electrophilic aromatic substitution, offering a direct pathway to the synthesis of various di- and poly-substituted alkylated benzenes. These products serve as crucial intermediates in the synthesis of fine chemicals, polymers, and pharmaceutical compounds. This guide provides a comprehensive exploration of this reaction, delving into its mechanistic underpinnings, practical execution, and the critical parameters that govern its outcome. As a self-validating system of protocols and insights, this document is designed to empower researchers and drug development professionals to approach this reaction with a foundation of deep technical understanding and field-proven expertise. We will dissect the nuances of catalyst selection, reaction control, and product analysis, while also addressing the inherent challenges of polyalkylation and isomerization.

Introduction: The Significance of tert-Butylbenzene Alkylation

The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, represents a significant leap in synthetic organic chemistry by enabling the formation of carbon-carbon bonds to an aromatic ring.[1] The alkylation of tert-butylbenzene is a specific and highly illustrative example of this reaction class. The bulky tert-butyl group on the starting material introduces significant steric and electronic effects that influence the regioselectivity and reactivity of subsequent alkylation, making it a fascinating case study for understanding the subtleties of electrophilic aromatic substitution.

The primary products of this reaction, particularly p-di-tert-butylbenzene, are valuable precursors. For instance, they can be further functionalized to create ligands for catalysis, building blocks for supramolecular chemistry, and components of advanced materials. In the context of drug development, the di-tert-butylbenzene scaffold can be a key structural motif in lead optimization, offering a way to modulate lipophilicity and metabolic stability.

This guide will navigate the theoretical and practical aspects of this reaction, providing not just a set of instructions, but a causal understanding of the "why" behind each experimental choice.

The Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts alkylation of tert-butylbenzene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[2] The overall transformation involves the reaction of tert-butylbenzene with an alkylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3]

The mechanism can be broken down into three key stages:

2.1. Generation of the Electrophile

The reaction is initiated by the interaction of the alkylating agent, tert-butyl chloride, with the Lewis acid catalyst, AlCl₃. The Lewis acid abstracts the chloride, generating a highly electrophilic tert-butyl carbocation.[2] This carbocation is relatively stable due to the electron-donating inductive effect of the three methyl groups.

Caption: Electrophilic attack and arenium ion formation.

2.3. Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the new tert-butyl group. This restores the aromaticity of the ring, yielding the di-tert-butylated product and regenerating the Lewis acid catalyst, along with the formation of HCl. [3]

Caption: Deprotonation and product formation.

Key Experimental Parameters and Their Rationale

The success of the Friedel-Crafts alkylation of tert-butylbenzene hinges on the careful control of several experimental parameters.

3.1. Choice of Catalyst: Beyond Aluminum Chloride

While anhydrous aluminum chloride is the most common and potent catalyst for this reaction, other Lewis acids can also be employed. [2]The choice of catalyst can influence the reaction rate, selectivity, and the severity of side reactions.

| Catalyst | Relative Activity | Comments |

| AlCl₃ | Very High | Highly effective but can promote isomerization and polyalkylation. Extremely moisture-sensitive. |

| FeCl₃ | High | A good alternative to AlCl₃, often with milder reactivity. |

| BF₃ | Moderate | Often used as its etherate complex for easier handling. |

| SnCl₄ | Moderate | Can offer good selectivity in some cases. |

| ZnCl₂ | Low | Generally requires higher temperatures. |

The catalytic activity is directly related to the Lewis acidity of the metal halide. For routine laboratory synthesis of p-di-tert-butylbenzene, AlCl₃ remains a common choice due to its high efficiency. However, for more sensitive substrates or when fine-tuning of selectivity is required, screening of other Lewis acids is a prudent strategy.

3.2. The Challenge of Polyalkylation

A significant challenge in Friedel-Crafts alkylation is the propensity for polyalkylation. The introduction of an alkyl group, such as a tert-butyl group, activates the aromatic ring, making the product more nucleophilic than the starting material. [4]This means that the newly formed di-tert-butylbenzene can compete with the starting tert-butylbenzene for the electrophile, leading to the formation of tri- and even tetra-substituted products.

To mitigate polyalkylation, the reaction is often carried out with a large excess of the aromatic substrate (tert-butylbenzene). This statistical approach increases the probability that the electrophile will encounter a molecule of the starting material rather than the more reactive product.

3.3. Isomerization: A Thermodynamic Conundrum

Under the reaction conditions, the initially formed p-di-tert-butylbenzene can undergo isomerization to the more thermodynamically stable m-di-tert-butylbenzene. [5]This process is also catalyzed by the Lewis acid. The mechanism is believed to involve the protonation of the aromatic ring at the ipso-position (the carbon bearing a tert-butyl group), followed by the elimination of a tert-butyl carbocation. This carbocation can then re-alkylate the ring at a different position. The relative stability of the di-tert-butylbenzene isomers is governed by steric interactions, with the meta isomer being the most stable due to the larger separation of the bulky tert-butyl groups.

To favor the kinetically controlled product (p-di-tert-butylbenzene), the reaction is typically conducted at low temperatures (e.g., 0-5 °C) and for a limited duration.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a robust and reproducible method for the synthesis of p-di-tert-butylbenzene.

4.1. Reagents and Equipment

-

tert-Butylbenzene (freshly distilled)

-

tert-Butyl chloride (freshly distilled)

-

Anhydrous aluminum chloride (handle in a glovebox or under an inert atmosphere)

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

-

Gas trap (to neutralize evolved HCl)

4.2. Reaction Setup and Execution

-

Inert Atmosphere: Assemble the glassware and flame-dry it under a stream of dry nitrogen to ensure all moisture is removed. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: In the reaction flask, place anhydrous aluminum chloride (e.g., 0.1 eq). Add anhydrous dichloromethane to create a slurry. Cool the flask to 0 °C in an ice-water bath.

-

Substrate Addition: To the cooled slurry, add tert-butylbenzene (e.g., 2.0 eq) via the dropping funnel.

-

Electrophile Addition: Add tert-butyl chloride (e.g., 1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to prevent a rise in temperature, which would favor isomerization.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

Caption: Experimental workflow for the Friedel-Crafts alkylation.

4.3. Work-up and Purification

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride and quench the reaction. Caution: This process is highly exothermic and evolves HCl gas. Perform this step in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove any remaining aluminum salts), water, and saturated sodium bicarbonate solution (to neutralize any residual acid).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is typically a mixture of the desired p-di-tert-butylbenzene, unreacted starting material, and isomeric byproducts.

-

Crystallization: p-Di-tert-butylbenzene is a solid at room temperature, while the other isomers and starting material are liquids or low-melting solids. Recrystallization from a suitable solvent, such as methanol or ethanol, is an effective method for purification. The high symmetry of the para isomer leads to efficient packing in a crystal lattice, resulting in a higher melting point and lower solubility compared to the other isomers. [6] * Fractional Distillation: For larger scale purifications or to separate the liquid isomers, fractional distillation under reduced pressure can be employed. [7]However, achieving high purity of the isomers can be challenging due to their close boiling points.

-

Column Chromatography: For small-scale, high-purity separations, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be effective.

-

Product Characterization: A Spectroscopic and Crystallographic Approach

Thorough characterization of the product mixture is essential to assess the success of the reaction and the purity of the isolated product.

5.1. Spectroscopic Analysis

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| tert-Butylbenzene | 7.35-7.15 (m, 5H, Ar-H), 1.31 (s, 9H, C(CH₃)₃) | 151.2, 128.1, 125.5, 125.2, 34.5, 31.4 | ~3080-3030 (Ar-H), ~2960-2870 (C-H), ~1600, 1480 (C=C) |

| p-Di-tert-butylbenzene | 7.32 (s, 4H, Ar-H), 1.30 (s, 18H, C(CH₃)₃) | 148.9, 125.0, 34.4, 31.4 | ~3050 (Ar-H), ~2960-2870 (C-H), ~1510 (C=C), ~830 (p-subst.) |

| m-Di-tert-butylbenzene | 7.25 (t, 1H, Ar-H), 7.15 (d, 2H, Ar-H), 1.32 (s, 18H, C(CH₃)₃) | 150.9, 128.2, 122.3, 34.7, 31.5 | ~3070 (Ar-H), ~2960-2870 (C-H), ~1600 (C=C), ~780, 700 (m-subst.) |

| o-Di-tert-butylbenzene | 7.30-7.00 (m, 4H, Ar-H), 1.35 (s, 18H, C(CH₃)₃) | 148.5, 126.5, 124.5, 35.0, 30.5 | ~3060 (Ar-H), ~2960-2870 (C-H), ~1470 (C=C), ~760 (o-subst.) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

5.2. Crystallographic Data for p-Di-tert-butylbenzene

For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed on the purified p-di-tert-butylbenzene.

-

Crystal System: Monoclinic

-

Space Group: P2₁/n

-

Unit Cell Dimensions: a = 9.89 Å, b = 10.13 Å, c = 6.35 Å, β = 94.8° [8] These data provide definitive proof of the para-substitution pattern and the conformation of the tert-butyl groups.

Safety Considerations

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

tert-Butyl Chloride: Flammable liquid and a potential irritant. Handle in a well-ventilated fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

-

HCl Gas: A corrosive gas is evolved during the reaction and workup. Ensure adequate ventilation and use a gas trap.

Industrial Scale-Up Considerations

Transitioning the Friedel-Crafts alkylation of tert-butylbenzene from the laboratory to an industrial scale introduces several challenges:

-

Heat Management: The reaction is highly exothermic. Efficient heat exchange is critical to maintain temperature control and prevent runaway reactions.

-

Catalyst Handling and Disposal: The use of large quantities of AlCl₃ presents challenges in terms of handling its corrosive nature and the disposal of the resulting aluminum-containing waste streams. The development of solid acid catalysts, such as zeolites, is an area of active research to address these issues. [9]* Product Separation: Large-scale fractional distillation is often employed for product purification in industrial settings. [10]* Process Automation and Control: For safe and efficient large-scale production, robust process automation and control systems are essential to monitor and regulate reaction parameters. [11]

Conclusion

The Friedel-Crafts alkylation of tert-butylbenzene is a powerful and versatile reaction for the synthesis of substituted aromatic compounds. A thorough understanding of the reaction mechanism, the influence of key parameters, and the potential for side reactions is paramount for its successful application. By approaching this reaction with the principles of causality and self-validation outlined in this guide, researchers and drug development professionals can harness its full potential while ensuring safety and reproducibility. The continued development of more sustainable and efficient catalytic systems will undoubtedly further expand the utility of this classic yet ever-relevant transformation.

References

-

Magdoff, B. S. (1951). The crystal structure of p-di-tertiarybutylbenzene. Acta Crystallographica, 4(2), 176-180. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

PubChem. (n.d.). 1,4-Di-tert-butylbenzene. [Link]

-

Filo. (2025, May 10). reaction mechanism for making t-butyl benzene compound, explain and descr...[Link]

-

NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. [Link]

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

-

SIELC Technologies. (2018, February 16). p-Di-tert-butylbenzene. [Link]

-

Request PDF. (n.d.). Industrial Friedel–Crafts Chemistry. [Link]

-

Martin, L. F., Pizzolato, P., & McWaters, L. S. (1941). Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. Journal of the American Chemical Society, 63(3), 857–861. [Link]

- Bamford, C. H., & Tipper, C. F. H. (Eds.). (1972). Comprehensive Chemical Kinetics. Elsevier.

-

Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst [Undergraduate Honors Thesis, East Tennessee State University]. Digital Commons @ East Tennessee State University. [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- Williamson, K. L., & Masters, K. M. (n.d.).

-

da Silva, V. A., & de Andrade, J. B. (2006). Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Journal of the Brazilian Chemical Society, 17(4), 758-762. [Link]

-

Quora. (2022, January 1). Can either fractional distillation and fractional crystallization be used on any mixture to get the same results?[Link]

-

NIST. (n.d.). Benzene, 1,3,5-tri-tert-butyl-. [Link]

-

ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

-

AIE. (n.d.). Molecular Distillation vs Fractional Distillation: Key Differences, Applications, and Benefits. [Link]

-

PubChem. (n.d.). Tert-Butylbenzene. [Link]

-

GSRS. (n.d.). 1,3,5-TRI-TERT-BUTYLBENZENE. [Link]

-

ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

Wang, Y., et al. (2021). Surface-Confined Friedel–Crafts Alkylation Reaction of 2,4-Dialkoxylbenzyl Alcohols: An STM Study. The Journal of Physical Chemistry C, 125(29), 16048–16054. [Link]

-

Request PDF. (n.d.). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. [Link]

-

NIST. (n.d.). Benzene, 1,4-bis(1,1-dimethylethyl)-. [Link]

-

EurekAlert! (2026, March 12). Failed experiment by Cambridge scientists leads to surprise drug development breakthrough. [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

-

YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples![Link]

-

Berry, D. A., & Ng, K. M. (2006). On the design of crystallization-based separation processes: Review and extension. AIChE Journal, 52(5), 1754-1769. [Link]

-

Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. [Link]

-

Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. [Link]

-

ASTM. (n.d.). ASTM E475 – 10 Method for Assay of Di-tert-Butyl Peroxide Using Gas Chromatography. [Link]

-

NIST. (n.d.). Benzene, tert-butyl-. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. cerritos.edu [cerritos.edu]

- 3. reaction mechanism for making t-butyl benzene compound, explain and descr.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Di-tert-butylbenzene 98 1012-72-2 [sigmaaldrich.com]

- 7. quora.com [quora.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

Precision Functionalization of Alkylarenes: Regioselective Radical Substitution on Propylbenzene Side Chains

Executive Summary

Propylbenzene serves as an archetypal substrate for understanding the regioselectivity of aliphatic side-chain functionalization in aromatic systems. For drug development professionals and synthetic chemists, the selective halogenation of the propyl side chain is a critical gateway to synthesizing complex active pharmaceutical ingredients (APIs). This technical guide deconstructs the thermodynamic principles, mechanistic pathways, and laboratory protocols governing the radical substitution of propylbenzene, focusing specifically on the highly selective Wohl-Ziegler bromination.

Thermodynamic Drivers of Regioselectivity

The propyl side chain of propylbenzene possesses three distinct carbon positions susceptible to radical hydrogen abstraction: the benzylic ( α ), secondary ( β ), and primary ( γ ) carbons. The regiochemical outcome of radical halogenation is strictly dictated by the bond dissociation energies (BDEs) of the respective C-H bonds and the stability of the resulting carbon-centered radicals (1)[1].

Because the rate-determining step in radical halogenation is hydrogen abstraction, the transition state energy is closely tied to the stability of the incipient radical. The benzylic radical is exceptionally stable due to the delocalization of the unpaired electron into the adjacent aromatic π -system. This resonance stabilization significantly lowers the activation energy for benzylic C-H homolysis, making it the overwhelming kinetic and thermodynamic preference over the β and γ positions (2)[2].

Quantitative Comparison of C-H Bond Dissociation Energies

| Carbon Position | C-H Type | Approximate BDE (kcal/mol) | Radical Stabilization Mechanism | Relative Reactivity (Bromination) |

| α (Benzylic) | Secondary Benzylic | ~90 | Resonance ( π -conjugation) | > 99% |

| β (Secondary) | Secondary Aliphatic | ~96 | Hyperconjugation | < 1% |

| γ (Primary) | Primary Aliphatic | ~100 | Minimal | Trace |

(Data synthesized from standard BDE values for alkyl and benzylic C-H bonds[1].)

Caption: Thermodynamic mapping of C-H homolysis pathways and radical stability in propylbenzene.

Mechanistic Framework: The Wohl-Ziegler Bromination

To achieve strict regioselectivity, synthetic protocols utilize N-bromosuccinimide (NBS) rather than elemental bromine ( Br2 ). The Wohl-Ziegler bromination provides a controlled, low-concentration supply of Br2 , which suppresses competing electrophilic aromatic substitution (EAS) on the benzene ring and maximizes radical pathway fidelity (3)[3].

The mechanism operates via a self-propagating radical chain (2)[2]:

-

Initiation: An initiator like azobisisobutyronitrile (AIBN) or UV light homolytically cleaves the N-Br bond in a trace amount of NBS, generating initial bromine radicals ( Br∙ ).

-

Propagation Step 1: The Br∙ abstracts the weakly bound benzylic hydrogen from propylbenzene, yielding the resonance-stabilized 1-phenylpropyl radical and hydrogen bromide (HBr).

-

NBS Activation: The generated HBr reacts with suspended NBS to produce a steady, minimal concentration of Br2 and succinimide.

-

Propagation Step 2: The 1-phenylpropyl radical reacts with the newly formed Br2 , yielding 1-bromo-1-phenylpropane and regenerating Br∙ to continue the chain.

Caption: Catalytic cycle and radical propagation in the Wohl-Ziegler bromination of propylbenzene.

Experimental Protocol: Synthesis of 1-Bromo-1-phenylpropane

The following protocol outlines the self-validating synthesis of 1-bromo-1-phenylpropane. The choice of solvent and reagents is strictly governed by the causality of radical kinetics.

Causality in Experimental Design:

-

Solvent Selection: Carbon tetrachloride ( CCl4 ) or benzotrifluoride ( PhCF3 ) are used because they are non-polar, aprotic, and lack abstractable hydrogens, preventing the solvent from quenching the radical chain (2)[2].

-

Reagent Selection (NBS): Maintains Br2 at trace levels, preventing polybromination and electrophilic aromatic substitution (1)[1].

-

Initiator: AIBN provides reliable thermal decomposition at ~80°C to initiate the radical cascade without requiring specialized photochemical equipment.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 mmol of propylbenzene and 20 mL of anhydrous benzotrifluoride.

-

Reagent Addition: Add 10.5 mmol (1.05 equiv) of N-bromosuccinimide (NBS) and 0.5 mmol (5 mol%) of AIBN. Initially, the dense NBS powder will remain largely insoluble, resting at the bottom of the flask.

-

Initiation & Reflux: Heat the reaction mixture to a gentle reflux (~80-85°C) under a nitrogen atmosphere to prevent oxygen from quenching the radical intermediates.

-

Self-Validating Observation (Critical Step): As the reaction proceeds, the dense, bottom-dwelling NBS will be consumed. Simultaneously, succinimide (a less dense byproduct) will precipitate and float to the surface of the solvent. This phase change is a reliable, visual self-validation of reaction progression.

-

Monitoring: After 2-3 hours, monitor the reaction via TLC (Hexanes as eluent, UV detection). The propylbenzene spot ( Rf≈0.7 ) should disappear, replaced by a slightly lower Rf spot corresponding to the benzylic bromide.

-

Workup: Cool the mixture to room temperature. Filter the floating succinimide byproduct through a sintered glass funnel. Wash the filtrate with saturated aqueous NaHCO3 to neutralize trace HBr, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-phenylpropane. Purify via vacuum distillation or flash chromatography to obtain API-grade intermediate.

Strategic Applications in Drug Development

The α -bromination of propylbenzene is a critical functionalization step in medicinal chemistry. The resulting 1-bromo-1-phenylpropane is a potent electrophile that undergoes facile SN1 or SN2 displacements with various nucleophiles (amines, alkoxides, thiolates) to construct complex pharmacophores. Furthermore, the benzylic bromide can be converted into a Grignard reagent or utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) to rapidly extend the carbon framework during lead optimization (4)[4].

References

-

Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]

-

Title: 18.7: Side-Chain Reactions of Benzene Derivatives Source: Chemistry LibreTexts URL: [Link]

-

Title: (PDF) NAMED ORGANIC REACTIONS Source: Academia.edu URL: [Link]

-

Title: TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS Source: Chemie Brunschwig URL: [Link]

Sources

Application Note: 1-(tert-Butyl)-4-(1-chloropropyl)benzene as a Versatile Electrophilic Hub in Drug Discovery and Organic Synthesis

Executive Summary

1-(tert-Butyl)-4-(1-chloropropyl)benzene (Chemical Formula: C₁₃H₁₉Cl) is a highly specialized benzylic halide utilized extensively as a chemical intermediate in the synthesis of advanced pharmaceutical APIs and agrochemicals. Its unique topology—combining a bulky, lipophilic para-tert-butyl group with a sterically tuned 1-chloropropyl electrophilic center—makes it an ideal building block for accessing novel pharmacological space, particularly in the development of antimicrobial agents, antihistamine analogs, and complex diarylalkane scaffolds.

This application note provides researchers with mechanistically grounded, self-validating protocols for utilizing this intermediate in both C–C and C–N bond-forming workflows.

Mechanistic Insights & Structural Rationale

The utility of 1-(tert-Butyl)-4-(1-chloropropyl)benzene stems from the synergistic effects of its two primary functional groups:

-

The para-tert-Butyl Group (Lipophilicity & Metabolic Stability): In structure-activity relationship (SAR) studies, particularly for antimicrobial scaffolds like repurposed terfenadine derivatives, target binding affinity and anti-S. aureus activity strongly correlate with the steric bulk and lipophilicity of the para-substituent (tert-butyl > iso-propyl > methyl) [1][1][2]. Furthermore, the tert-butyl group effectively blocks para-hydroxylation by hepatic CYP450 enzymes, significantly enhancing the metabolic half-life of the downstream API.

-

The 1-Chloropropyl Moiety (Sterically Tuned Electrophile): The benzylic position stabilizes transition states for both S_N1 (via resonance-stabilized carbocations) and S_N2 pathways [3][3]. However, the presence of the alpha-ethyl group introduces specific steric hindrance that slows direct S_N2 attack by weak nucleophiles. To overcome this, synthetic strategies must employ either Finkelstein activation (in-situ iodide exchange) for heteroatom alkylation, or transition-metal catalysis (such as Ni-catalyzed cross-electrophile coupling) to bypass classical substitution limitations and prevent unwanted elimination byproducts[2][4].

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

Fig 1. Divergent synthetic workflows utilizing 1-(tert-Butyl)-4-(1-chloropropyl)benzene.

Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Objective: C(sp³)–C(sp²) bond formation to synthesize sterically hindered 1,1-diarylalkanes. Causality & Design: Traditional Grignard additions to benzylic halides often suffer from Wurtz-type homocoupling. Ni-catalyzed XEC bypasses this by utilizing two distinct electrophiles. Manganese powder is used to continuously reduce the air-stable Ni(II) precatalyst to the active Ni(0) species [2][4]. The bidentate ligand (dtbbpy) suppresses β-hydride elimination from the propyl chain.

Step-by-Step Methodology:

-

Precatalyst Activation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with NiCl₂(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and activated Manganese powder (2.0 equiv).

-

Solvation: Add anhydrous N,N-Dimethylacetamide (DMA, 0.2 M). Stir at 25 °C for 15 minutes. The solution will transition to a deep green/black color, confirming the generation of the active Ni(0)-ligand complex.

-

Electrophile Addition: Add the aryl bromide (1.2 equiv) followed by 1-(tert-Butyl)-4-(1-chloropropyl)benzene (1.0 equiv) via a microsyringe.

-

Reaction: Seal the tube, remove it from the glovebox, and stir at 60 °C for 16 hours.

-

Self-Validation Check: Monitor the reaction via GC-MS. The disappearance of the benzylic chloride peak (m/z ~210) and the emergence of the cross-coupled product mass confirms catalytic turnover.

-

Workup: Quench the reaction with 1M HCl (to dissolve unreacted Mn). Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and purify via silica gel flash chromatography.

Protocol B: Finkelstein-Assisted N-Alkylation

Objective: C(sp³)–N bond formation for the synthesis of lipophilic amine APIs (e.g., Terfenadine analogs). Causality & Design: The alpha-ethyl group of the 1-chloropropyl moiety sterically hinders direct S_N2 attack by bulky secondary amines. By adding a catalytic amount of Potassium Iodide (KI), the benzylic chloride undergoes an in-situ Finkelstein reaction to form the highly reactive benzylic iodide, dramatically accelerating the rate of amine substitution [1][1].

Step-by-Step Methodology:

-

In-Situ Halogen Exchange: In a round-bottom flask, dissolve 1-(tert-Butyl)-4-(1-chloropropyl)benzene (1.2 equiv) and KI (0.1 equiv) in anhydrous Acetonitrile (0.5 M). Stir at 50 °C for 30 minutes.

-

Amine Substitution: Add the target secondary amine (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv). Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.

-

Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1) using a Ninhydrin stain. The complete consumption of the secondary amine (ninhydrin-active, pink/purple spot) and the appearance of a UV-active, ninhydrin-negative spot indicates successful conversion to the tertiary amine.

-

Isolation: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Purify the crude residue via reverse-phase MPLC (10–100% CH₃CN:H₂O) to yield the pure API intermediate.

Quantitative Data Summary

The table below summarizes the optimized reaction scope, validating the efficiency of the protocols across different coupling partners.

| Nucleophile / Electrophile Partner | Reaction Pathway | Catalyst / Promoter System | Time (h) | Temp (°C) | Isolated Yield (%) |

| 4-Bromoanisole | Ni-Catalyzed XEC | NiCl₂(dme) / dtbbpy / Mn | 16 | 60 | 78% |

| 3-Bromopyridine | Ni-Catalyzed XEC | NiCl₂(dme) / dtbbpy / Mn | 16 | 60 | 65% |

| 4-Hydroxypiperidine | N-Alkylation | K₂CO₃ / KI (Finkelstein) | 12 | 80 | 82% |

| Morpholine | N-Alkylation | K₂CO₃ / KI (Finkelstein) | 10 | 80 | 88% |

References

-

Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus. Journal of Medicinal Chemistry (ACS Publications) / PMC. URL:[Link]

-

Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews (ACS Publications). URL:[Link]

-

Ketone-catalyzed photochemical C(sp³)–H chlorination. PMC - NIH. URL:[Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Grignard Reaction with 1-(tert-Butyl)-4-(1-chloropropyl)benzene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive experimental protocol for conducting a Grignard reaction with the secondary alkyl halide, 1-(tert-Butyl)-4-(1-chloropropyl)benzene. This guide is intended for researchers, scientists, and professionals in drug development. The protocol details the formation of the Grignard reagent and its subsequent reaction with a model electrophile, acetone, to yield a tertiary alcohol. The narrative emphasizes the critical parameters, underlying chemical principles, and safety precautions necessary for a successful and safe execution of this powerful carbon-carbon bond-forming reaction.

Introduction: The Significance of the Grignard Reaction

Discovered by Victor Grignard in 1900, the Grignard reaction remains one of the most fundamental and versatile transformations in synthetic organic chemistry, a distinction recognized by the Nobel Prize in Chemistry in 1912.[1] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group of an aldehyde or ketone, resulting in the formation of secondary or tertiary alcohols, respectively.[2][3] The exceptional utility of this reaction lies in its ability to create new carbon-carbon bonds, a cornerstone of molecular construction.[4]

The core of the Grignard reaction is the formation of the Grignard reagent itself, which is achieved by reacting an organic halide with magnesium metal.[5] This process inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a strongly nucleophilic one.[5] This "umpolung" is the key to the Grignard reagent's reactivity.

This guide focuses on the Grignard reaction involving a secondary alkyl chloride, 1-(tert-Butyl)-4-(1-chloropropyl)benzene. Secondary halides can present unique challenges compared to their primary counterparts, including slower rates of reagent formation and a greater propensity for side reactions such as elimination.[6] The sterically demanding tert-butyl group on the aromatic ring may also influence the reaction. Therefore, this protocol has been designed to address these potential issues, providing a robust framework for success.

Health and Safety Precautions

The Grignard reaction involves pyrophoric and water-sensitive reagents, as well as flammable solvents.[7] Adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[8]

-

Inert Atmosphere: Grignard reagents react violently with water and atmospheric oxygen.[7][9] The entire procedure must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using flame-dried or oven-dried glassware.[10][11]

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a standard ABC dry chemical extinguisher readily accessible.[12] Never use water to extinguish a magnesium or Grignard reagent fire.[7]

-

Quenching: The quenching of the reaction is highly exothermic.[13] Perform this step slowly in an ice bath.

Experimental Workflow

The overall experimental workflow is depicted in the flowchart below.

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Reagents and Materials

| Reagent/Material | Quantity | Molar Eq. | Notes |

| 1-(tert-Butyl)-4-(1-chloropropyl)benzene | 2.11 g (10 mmol) | 1.0 | Ensure it is free of moisture. |

| Magnesium Turnings | 0.36 g (15 mmol) | 1.5 | Use high-purity magnesium.[1] |

| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | 50 mL | - | Ether solvents are essential for stabilizing the Grignard reagent.[5][14] THF is often preferred for less reactive halides.[6] |

| Iodine (I₂) | 1-2 small crystals | Catalytic | Used as an initiator.[1][11] |

| Acetone | 0.73 mL (10 mmol) | 1.0 | Must be anhydrous. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ~20 mL | - | For quenching the reaction.[13] |

| Saturated Aqueous Sodium Chloride (Brine) | ~20 mL | - | For washing the organic layer.[10] |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | As needed | - | For drying the organic layer. |

Step-by-Step Procedure

Part A: Formation of the Grignard Reagent

-

Glassware Preparation: Thoroughly dry all glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas.[10][11] Assemble the apparatus while hot and maintain a positive pressure of nitrogen or argon throughout the experiment.

-

Initial Setup: Place the magnesium turnings (0.36 g) and a magnetic stir bar in the round-bottom flask. Add a small crystal of iodine. The iodine serves as an activating agent, etching the passivating magnesium oxide layer on the surface of the turnings.[11][15]

-

Reagent Preparation: In a separate dry flask, prepare a solution of 1-(tert-Butyl)-4-(1-chloropropyl)benzene (2.11 g) in 20 mL of anhydrous diethyl ether. Transfer this solution to the addition funnel.

-

Initiation: Add a small portion (~2 mL) of the alkyl chloride solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[11] Gentle warming with a heat gun may be necessary to start the reaction.[1] If the reaction fails to initiate, crushing the magnesium turnings with a dry glass rod can expose a fresh reactive surface.[11][16]

-

Addition: Once the reaction has initiated, add the remaining alkyl chloride solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[17] The exothermic nature of the Grignard formation should sustain the reaction. If the reflux becomes too vigorous, slow the addition rate and/or cool the flask in a water bath. Slow addition is crucial to minimize side reactions like Wurtz coupling.[1][6]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.[18] The resulting solution of the Grignard reagent should be grayish and slightly cloudy.

Part B: Reaction with Acetone

-

Cooling: Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

-

Electrophile Addition: Prepare a solution of anhydrous acetone (0.73 mL) in 10 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent. This reaction is also exothermic; maintain the temperature at or below room temperature during the addition.[19]

-

Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion. The formation of a thick, white precipitate (the magnesium alkoxide salt) is expected.[13]

Part C: Work-up and Purification

-

Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and to protonate the magnesium alkoxide.[13] This process is highly exothermic and will produce gas, so add the quenching solution slowly with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the desired alcohol product. Separate the layers and extract the aqueous layer twice more with diethyl ether to maximize product recovery.[13][17]

-

Washing: Combine all the organic extracts and wash them with saturated aqueous sodium chloride (brine).[10] The brine wash helps to remove residual water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude tertiary alcohol by a suitable method, such as column chromatography on silica gel, to remove any side products like the Wurtz coupling dimer or unreacted starting materials.

Discussion of Key Principles and Potential Challenges

The Mechanism of Grignard Reagent Formation and Reaction

The formation of the Grignard reagent is believed to occur on the surface of the magnesium metal via a single-electron transfer (SET) mechanism.[1] The subsequent reaction with a ketone, such as acetone, typically proceeds through a nucleophilic addition mechanism, often involving a six-membered ring transition state where the magnesium coordinates to the carbonyl oxygen.[3][20]

Caption: Generalized mechanism of Grignard addition to a ketone.

For sterically hindered substrates, a single-electron transfer (SET) mechanism may become competitive.[2]

Challenges with Secondary Alkyl Halides

-

Slower Formation: The formation of Grignard reagents from secondary halides is often slower than from primary halides. Patience and effective initiation are key.[6]

-

Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted alkyl halide to form a dimer (R-R).[1] This can be minimized by slow addition of the alkyl halide to a dilute suspension of magnesium, keeping the concentration of the alkyl halide low.

-

Elimination: Secondary halides are more prone to elimination reactions, leading to the formation of an alkene.[6] Using a less polar solvent or maintaining a lower reaction temperature can help to suppress this side reaction.[6]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the successful execution of a Grignard reaction with 1-(tert-Butyl)-4-(1-chloropropyl)benzene. By understanding the critical parameters, from the necessity of anhydrous conditions to the techniques for initiating the reaction and minimizing side products, researchers can confidently apply this powerful synthetic tool. The principles and procedures outlined herein are broadly applicable and serve as a valuable resource for anyone working with organometallic reagents in a research or development setting.

References

-

Vedantu. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent? Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

-

ProQuest. (n.d.). Side reactions in a grignard synthesis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

-

Peltzer, R. M., Gauss, J., Eisenstein, O., & Cascella, M. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society, 142(6), 2984–2994. Retrieved from [Link]

-

Columbia University Environmental Health and Safety. (2010, May). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

-

Vedantu. (2024, July 2). How do Grignard reagent react with an acetone class 12 chemistry CBSE. Retrieved from [Link]

-

YouTube. (2023, June 12). Video Tutorial of a Grignard Reaction. Retrieved from [Link]

-

Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Retrieved from [Link]

-

OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. Retrieved from [Link]

-

Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

-

Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Gradua. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Side Reactions in a Grignard Synthesis. Retrieved from [Link]

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

-

ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

-

NOP. (2006, March). 1011 Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene.

-

ResearchGate. (n.d.). Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN103058908A - One-step synthetic method for bis(t-butylperoxyisopropyl)benzene.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. research.columbia.edu [research.columbia.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. quora.com [quora.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. homework.study.com [homework.study.com]

- 17. Side reactions in a grignard synthesis - ProQuest [proquest.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. d.web.umkc.edu [d.web.umkc.edu]

- 20. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

1H and 13C NMR spectroscopy of 1-(tert-Butyl)-4-(1-chloropropyl)benzene.

Application Note: Structural Elucidation of 1-(tert-Butyl)-4-(1-chloropropyl)benzene using 1H and 13C NMR Spectroscopy

Abstract

This application note provides a detailed guide to the structural characterization of 1-(tert-Butyl)-4-(1-chloropropyl)benzene using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data interpretation presented herein are designed for researchers, scientists, and professionals in drug development and organic chemistry. This guide emphasizes the causality behind experimental choices and provides a framework for obtaining and interpreting high-quality NMR data for similar small molecules.

Introduction: The Role of NMR in Pharmaceutical Analysis